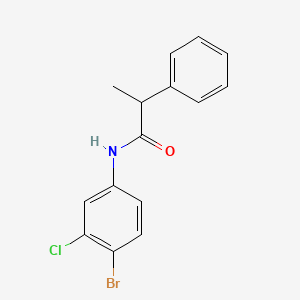![molecular formula C17H24N2O3 B4058174 N-(3,5-dimethylphenyl)-3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4058174.png)
N-(3,5-dimethylphenyl)-3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanamide
説明
N-(3,5-dimethylphenyl)-3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanamide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.17869263 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Helical Structure and Oligomerization
Research has shown that compounds similar to N-(3,5-dimethylphenyl)-3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanamide can undergo oligomerization to form structures with specific optical activities. For instance, the oligomerization of derivatives like 3,5-dimethylphenyl isocyanate, using optically active initiators, leads to oligomers with a one-handed helical structure. These structures demonstrate that the electron-donating power of the substituents can influence the persistence of the helical structure over distances, providing insights into stereochemical control in polymer synthesis (Maeda & Okamoto, 1998).
Catalytic Applications
Another study highlighted the synthesis of yttrium complexes involving derivatives similar to the compound . These complexes were used as initiators for the polymerization of ε-caprolactone, demonstrating potential applications in catalysis and materials science. The study shows how the bulkiness of ligands can control the formation of mono-, bi-, and tris(pyrrolyl) complexes, potentially offering a route to tailor the properties of polymers and other materials (Matsuo et al., 2001).
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for their antimicrobial properties. A study synthesized a series of derivatives to assess their in vitro antimicrobial activities. The presence of the heterocyclic ring and the introduction of methoxy groups were found to enhance antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Hublikar et al., 2019).
Insecticidal Activity
Research into pyridine derivatives structurally related to the compound has shown significant insecticidal activity. These compounds, including various pyrrolidinyl and phenyl derivatives, demonstrated moderate to strong aphidicidal activities, pointing towards potential applications in agriculture for pest control (Bakhite et al., 2014).
Synthesis and Material Science
A study focused on the synthesis of novel pyrrole derivatives, including those with 3-oxopropanamide structures, highlighted their potential as antimicrobial agents. The research demonstrated a straightforward synthesis process and suggested these compounds could serve as templates for designing new therapeutic tools (Hublikar et al., 2019).
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-3-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]-3-oxopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-7-13(2)9-14(8-12)18-16(20)10-17(21)19-6-4-5-15(19)11-22-3/h7-9,15H,4-6,10-11H2,1-3H3,(H,18,20)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYJCCVITIVVHD-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(=O)N2CCCC2COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(=O)N2CCC[C@@H]2COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4058107.png)
![5-(phenoxymethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4058121.png)
![methyl 2-[(4-phenyl-2-naphthyl)oxy]propanoate](/img/structure/B4058129.png)
![1-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4058132.png)
![{[6-(3-cyclopenten-1-ylamino)-2-pyrazinyl]thio}acetic acid](/img/structure/B4058136.png)

![1,2,4,5-tetrafluoro-3-nitro-6-[(4-phenyl-3-butyn-1-yl)oxy]benzene](/img/structure/B4058142.png)
![1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione](/img/structure/B4058143.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-1-piperidinecarboxamide](/img/structure/B4058150.png)

![3-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4058172.png)
![1-(methylsulfonyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4058179.png)
![methyl 11-(2,5-difluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058184.png)
![5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4058190.png)
